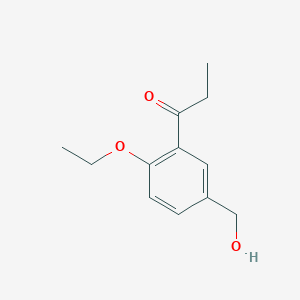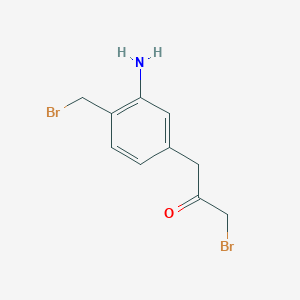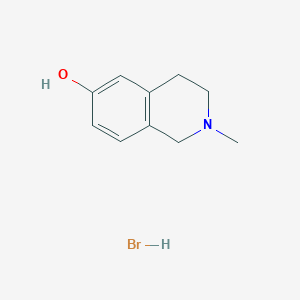
1-(3-Amino-4-fluorophenyl)-3-chloropropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Amino-4-fluorophenyl)-3-chloropropan-1-one is an organic compound with the molecular formula C9H9ClFNO This compound is characterized by the presence of an amino group, a fluorine atom, and a chlorine atom attached to a propanone backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-4-fluorophenyl)-3-chloropropan-1-one typically involves the reaction of 3-amino-4-fluorophenol with a halogenated propanone derivative under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the nucleophilic substitution reaction. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
1-(3-Amino-4-fluorophenyl)-3-chloropropan-1-one undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and substituted propanone derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
1-(3-Amino-4-fluorophenyl)-3-chloropropan-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(3-Amino-4-fluorophenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and fluorine groups play a crucial role in binding to these targets, while the chlorine atom may facilitate the formation of reactive intermediates. The exact pathways and molecular targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 1-(3-Amino-4-methylphenyl)ethanone
- 1-(3-Amino-4-methoxyphenyl)ethanone
- 1-(3-Amino-4-chlorophenyl)ethanone
- 2-(4-Fluorophenyl)-1-(pyridin-3-yl)ethanone
Uniqueness
1-(3-Amino-4-fluorophenyl)-3-chloropropan-1-one is unique due to the presence of both fluorine and chlorine atoms, which impart distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
属性
分子式 |
C9H9ClFNO |
|---|---|
分子量 |
201.62 g/mol |
IUPAC 名称 |
1-(3-amino-4-fluorophenyl)-3-chloropropan-1-one |
InChI |
InChI=1S/C9H9ClFNO/c10-4-3-9(13)6-1-2-7(11)8(12)5-6/h1-2,5H,3-4,12H2 |
InChI 键 |
FYTYVWYXXWZNLG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C(=O)CCCl)N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Naphthalenesulfonyl chloride, 6-[(phenylsulfonyl)oxy]-](/img/structure/B14068147.png)

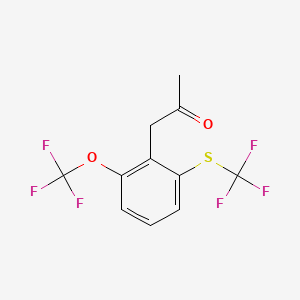
![[3-Chloro-5-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14068173.png)

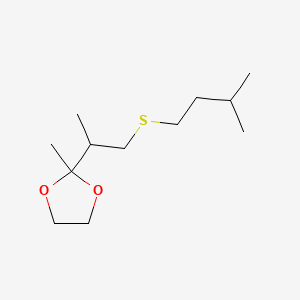
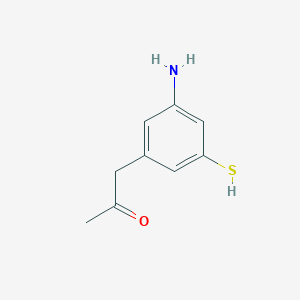

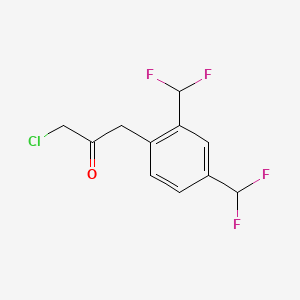
![N-[[3,5-bis(trifluoromethyl)phenyl]methyl]-N-(4-methoxyphenyl)-10,16-bis(4-nitrophenyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14068215.png)
